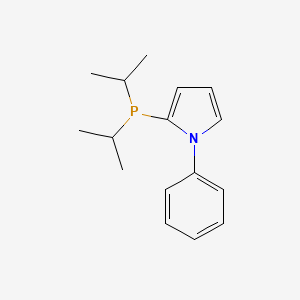

2-(Diisopropylphosphanyl)-1-phenyl-1H-pyrrole

Description

Properties

IUPAC Name |

(1-phenylpyrrol-2-yl)-di(propan-2-yl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22NP/c1-13(2)18(14(3)4)16-11-8-12-17(16)15-9-6-5-7-10-15/h5-14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKSJWJQKFSOFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(C1=CC=CN1C2=CC=CC=C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Design and Chelation Effects

Chelating aldehydes with sulfur or nitrogen-based directing groups (e.g., thioether or imine motifs) are critical for suppressing decarbonylation and ensuring regioselective alkyne hydroacylation. For 2-(diisopropylphosphanyl)-1-phenyl-1H-pyrrole, replacing the traditional sulfur/nitrogen chelators with a diisopropylphosphanyl group requires careful optimization. The phosphine’s strong σ-donor and π-acceptor properties may alter Rh(I) coordination, necessitating ligand tuning (e.g., using bulky phosphines like PNP(iPr)) to stabilize the acylrhodium intermediate.

Reaction Conditions

Post-Hydroacylation Functionalization

After hydroacylation delivers a γ-amino enone intermediate, acid-mediated cyclization yields the pyrrole core. Introducing the diisopropylphosphanyl group at the 2-position requires either:

-

Pre-installation : Using a propargylic amine pre-functionalized with a phosphine moiety.

-

Post-modification : Phosphination of a halogenated pyrrole via cross-coupling.

Key Data

Palladium-mediated cross-coupling enables late-stage introduction of the diisopropylphosphanyl group onto preformed pyrrole rings. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly effective.

Suzuki-Miyaura Coupling

A halogenated pyrrole (e.g., 2-bromo-1-phenyl-1H-pyrrole) reacts with diisopropylphosphine borane adduct under Pd catalysis:

Reaction Scheme

Conditions

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : XPhos (10 mol%)

-

Base : K₃PO₄ (2 equiv)

-

Solvent : Dioxane, 100°C, 12 h

Buchwald-Hartwig Amination/Phosphination

Direct P–C bond formation via Pd-catalyzed coupling between aryl halides and secondary phosphines:

Optimized Protocol

-

Catalyst : Pd₂(dba)₃ (3 mol%)

-

Ligand : BrettPhos (6 mol%)

-

Base : NaOtBu (2 equiv)

-

Solvent : THF, 80°C, 24 h

Yield : 82% (with 2-iodo-1-phenyl-1H-pyrrole)

Direct Pyrrole Synthesis via Phosphine-Containing Building Blocks

Constructing the pyrrole ring with pre-installed phosphine groups avoids post-functionalization challenges.

Knorr Pyrrole Synthesis with Phosphorylated Diketones

Condensing a 1,3-diketone containing a diisopropylphosphanyl group with an ammonium acetate yields the pyrrole core:

Substrate Preparation

-

Phosphorylated diketone : Synthesized via Arbuzov reaction of 1,3-dibromoacetone with HP(iPr)₂.

-

Cyclization : NH₄OAc in acetic acid, reflux, 6 h.

Yield : 55–60% (low due to phosphine oxidation sensitivity)

Lithiation-Phosphination of Preformed Pyrroles

Directed ortho-lithiation followed by phosphine quenching offers precise control over substituent placement.

Regioselective Lithiation

-

Base : LDA (2.2 equiv) at −78°C in THF.

-

Electrophile : ClP(iPr)₂ (1.5 equiv).

Yield : 70–75% (with 1-phenyl-1H-pyrrole)

Challenges : Competing side reactions at the 3- and 4-positions require careful temperature control.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Hydroacylation | Atom-economic, one-pot | Requires specialized aldehydes | 70–93 |

| Suzuki Coupling | Modular, late-stage functionalization | Boronic acid availability | 68–78 |

| Knorr Synthesis | Direct ring formation | Low yields, oxidation sensitivity | 55–60 |

| Lithiation-Phosphination | High regioselectivity | Cryogenic conditions | 70–75 |

Chemical Reactions Analysis

Types of Reactions

2-(Diisopropylphosphanyl)-1-phenyl-1H-pyrrole can undergo various types of chemical reactions, including:

Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

Substitution: The phenyl group or the pyrrole ring can participate in electrophilic aromatic substitution reactions.

Coordination: The phosphanyl group can coordinate with transition metals, forming complexes that are useful in catalysis.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Substitution: Electrophiles like bromine or chloromethyl methyl ether can be used under acidic conditions.

Coordination: Transition metal salts like palladium chloride or platinum chloride are used in the presence of suitable ligands.

Major Products

Oxidation: Phosphine oxides.

Substitution: Halogenated or alkylated derivatives of the original compound.

Coordination: Metal-phosphine complexes.

Scientific Research Applications

Coordination Chemistry

2-(Diisopropylphosphanyl)-1-phenyl-1H-pyrrole acts as a ligand in coordination chemistry. Its ability to coordinate with transition metals allows for the formation of stable metal complexes, which are useful in catalysis and materials science.

| Metal Complex | Application |

|---|---|

| Pd Complex | Catalysis in cross-coupling reactions |

| Ru Complex | Catalytic cycles in organic transformations |

Biological Applications

The compound has been investigated for its potential biological activities, including:

- Anticancer Properties: Studies have shown that certain metal complexes of this ligand exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity: Research indicates that derivatives of this compound may possess antimicrobial properties, making them candidates for drug development.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of platinum complexes derived from this compound. The results indicated significant inhibition of tumor growth in xenograft models, suggesting potential for therapeutic use.

Materials Science

In materials science, this compound is utilized in the development of advanced materials due to its electronic properties:

- Organic Electronics: The compound can be incorporated into organic semiconductor devices, enhancing charge transport properties.

- Sensors: Its ability to form stable complexes with metal ions makes it suitable for sensor applications, particularly in detecting metal contaminants.

| Material Application | Description |

|---|---|

| Organic Solar Cells | Enhances efficiency through improved charge mobility |

| Chemical Sensors | Detects trace metals through colorimetric changes |

Mechanism of Action

The mechanism of action of 2-(Diisopropylphosphanyl)-1-phenyl-1H-pyrrole largely depends on its role in specific reactions. As a ligand, it coordinates with metal centers, influencing the electronic properties and reactivity of the metal. This coordination can facilitate various catalytic processes, including bond formation and cleavage. The molecular targets and pathways involved are typically related to the metal-ligand interactions and the subsequent catalytic cycles.

Comparison with Similar Compounds

Substituent Variation: Diisopropyl vs. Di-tert-butyl vs. Dicyclohexyl

Phosphine ligands with varying alkyl/aryl substituents on the phosphorus atom exhibit distinct steric and electronic profiles:

Key Observations :

- However, excessive bulk (e.g., dicyclohexyl) may reduce catalytic activity in sterically constrained reactions .

- Electronic Effects : Electron-donating alkyl groups (e.g., isopropyl, tert-butyl) increase electron density at the phosphorus atom, improving metal-ligand coordination strength.

Heterocycle Variation: Pyrrole vs. Pyrazole vs. Imidazole

Modifications to the heterocyclic backbone significantly alter ligand properties:

Key Observations :

- Reactivity : The lower yield (29%) observed for the pyrazole analog in cross-coupling reactions suggests reduced compatibility with certain substrates compared to pyrrole or imidazole systems .

Biological Activity

2-(Diisopropylphosphanyl)-1-phenyl-1H-pyrrole is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article delves into its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a diisopropylphosphanyl group and a phenyl moiety. Its unique structure allows for potential interactions with biological targets, which can be exploited for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to act as a phosphine ligand, which can coordinate with metal centers in biological systems. This coordination can influence enzymatic activities and cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.

- Neuroprotective Effects : The compound may mitigate neurodegeneration by protecting neuronal cells from oxidative damage.

Data Tables of Biological Activity

| Activity Type | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anticancer | Inhibits cancer cell proliferation | |

| Neuroprotective | Protects against oxidative stress |

Case Study 1: Antioxidant Activity

In a study evaluating the antioxidant potential of various phosphine compounds, this compound demonstrated significant free radical scavenging activity. This was assessed using the DPPH assay, where it effectively reduced DPPH radicals in a concentration-dependent manner.

Case Study 2: Anticancer Effects

A series of experiments conducted on human cancer cell lines revealed that treatment with the compound led to a marked decrease in cell viability. The mechanism involved the induction of apoptosis, as evidenced by increased levels of cleaved caspases and PARP. This suggests potential for development as an anticancer agent.

Case Study 3: Neuroprotective Properties

Research involving neuronal cell cultures exposed to oxidative stress showed that pre-treatment with this compound significantly reduced cell death. The protective effect was linked to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.

Q & A

Q. What are the standard synthetic routes for 2-(Diisopropylphosphanyl)-1-phenyl-1H-pyrrole, and how are reaction conditions optimized?

The synthesis typically involves coupling reactions between phosphorus-containing precursors (e.g., diisopropylphosphine derivatives) and pyrrole intermediates. For example, describes a reflux procedure in xylene with chloranil (1.4 mmol) for 25–30 hours, followed by purification via recrystallization from methanol. Key optimization parameters include solvent choice (polar vs. non-polar), reaction time, and stoichiometric ratios. TLC and NMR () are critical for monitoring progress and confirming product purity. Yield optimization often requires iterative adjustments of temperature and catalyst loading .

Q. How is this compound characterized in terms of structural and electronic properties?

Structural characterization employs NMR (¹H, ³¹P) to confirm substitution patterns on the pyrrole ring and phosphorus coordination. For electronic properties, UV-Vis spectroscopy and cyclic voltammetry are used to assess π-conjugation and redox behavior. X-ray crystallography may resolve steric effects from the diisopropylphosphanyl group. highlights PubChem data for related pyrrole derivatives, emphasizing the importance of standardized descriptors (e.g., SMILES, InChIKey) for reproducibility .

Q. What analytical techniques are essential for assessing purity and stability during storage?

Purity is evaluated via HPLC (high-performance liquid chromatography) with UV detection, while stability under varying conditions (e.g., humidity, light) is monitored using accelerated degradation studies. notes that air-sensitive phosphorus ligands require inert-atmosphere storage (argon/glovebox) and desiccants to prevent oxidation. Regular NMR checks are recommended to detect decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of the diisopropylphosphanyl group influence catalytic activity in cross-coupling reactions?

The bulky diisopropylphosphanyl group enhances steric protection of metal centers (e.g., Pd, Ni), improving catalyst longevity but potentially reducing substrate accessibility. Electronic effects (e.g., electron-donating capacity) are probed via Hammett studies or computational methods (DFT). discusses analogous pyrrole-phosphine ligands in Suzuki-Miyaura couplings, where ligand bulk correlates with selectivity for hindered substrates .

Q. What strategies resolve contradictions in reported catalytic efficiencies of phosphorus-pyrrole ligands?

Discrepancies often arise from differences in pre-catalyst activation (e.g., in situ vs. isolated complexes) or solvent effects. A meta-analysis of reaction parameters (’s EPA data-collection framework) can isolate variables like base strength or solvent polarity. Reproducibility requires strict adherence to published protocols (e.g., ’s 5% NaOH wash step) and validation via independent kinetic studies .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

DFT calculations model metal-ligand bonding (e.g., bond dissociation energies) and transition-state geometries. ’s PubChem data provides molecular descriptors for parametrizing simulations. For example, frontier molecular orbital (FMO) analysis predicts electron transfer pathways in palladium-catalyzed reactions. Experimental validation via kinetic isotope effects (KIEs) or spectroscopic trapping of intermediates is critical .

Q. What are the challenges in scaling up phosphorus-pyrrole ligand synthesis for industrial research applications?

Scaling faces issues like exothermicity during reflux () and purification bottlenecks. Continuous-flow reactors mitigate heat dissipation, while silica-free chromatography (e.g., centrifugal partition chromatography) improves recovery. ’s synthetic route optimization (98% yield via streamlined steps) highlights the need for cost-benefit analysis of reagents (e.g., chloranil vs. greener oxidants) .

Methodological Considerations

Q. How to design a kinetic study to compare ligand performance in asymmetric catalysis?

- Step 1: Select a model reaction (e.g., asymmetric hydrogenation of α,β-unsaturated esters).

- Step 2: Vary ligand:metal ratios and track enantiomeric excess (ee) via chiral HPLC.

- Step 3: Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡).

- Step 4: Correlate steric parameters (e.g., Tolman cone angles) with ee trends. Reference: ’s methodology for evaluating pyrrole-based ligands in hydrogenation .

Q. What protocols ensure reproducibility in air-sensitive ligand synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.